Weak 5-Lipoxygenase Inhibition vs. Potent Inhibitors
6-Methylnona-4,8-dien-2-one exhibits weak inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM [1]. In contrast, potent 5-LOX inhibitors such as zileuton have reported IC50 values in the sub-micromolar range (e.g., ~0.5-1 µM). The weak activity of this compound provides a useful tool for studying partial or context-dependent modulation of the 5-LOX pathway, distinct from the strong inhibition caused by reference inhibitors.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton (potent 5-LOX inhibitor): IC50 ~ 500-1,000 nM |
| Quantified Difference | >10-fold weaker |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
Researchers studying the 5-LOX pathway who require a weak or partial inhibitor rather than a potent blocker can prioritize this compound to avoid complete pathway shutdown, which may be more physiologically relevant in certain models.
- [1] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807) - IC50 > 1.00E+4 nM for human 5-LOX. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
